

physiological effects of Substance P (7-11) on chondrocytes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Substance P (7-11)					
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An In-depth Technical Guide on the Physiological Effects of **Substance P (7-11)** on Chondrocytes

Introduction

Substance P (SP), a member of the tachykinin neuropeptide family, is recognized for its role in pain transmission and neurogenic inflammation.[1] In joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA), elevated levels of SP in the synovial fluid suggest its involvement in the pathophysiology of cartilage.[1][2] While intact SP has various effects, its C-terminal fragment, **Substance P (7-11)** (SP-(7-11)), has been identified as a biologically active metabolite with distinct effects on chondrocyte function.[3] This peptide fragment is generated through the enzymatic cleavage of SP by neutral endopeptidases present in synovial fluid.[4] This guide provides a comprehensive overview of the physiological effects of SP-(7-11) on chondrocytes, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Physiological Effects of Substance P (7-11) on Chondrocytes

The effects of SP-(7-11) on chondrocytes are multifaceted, encompassing changes in cellular signaling, inflammatory responses, and matrix metabolism. Notably, the impact of SP and its fragments can differ between healthy and osteoarthritic chondrocytes.



Effects on Inflammatory Mediators and Matrix Components

In bovine articular chondrocytes, SP-(7-11) has been shown to stimulate the production of key molecules involved in inflammation and cartilage degradation. At concentrations greater than 1 μ M, SP-(7-11) increases the production of Prostaglandin E2 (PGE2) and collagenase. In contrast, the intact SP molecule and other fragments such as SP-(1-4), SP-(1-6), SP-(8-11), and SP-(9-11) do not elicit this response.

Studies on human osteoarthritic (OA) chondrocytes reveal that intact SP can induce the expression of pro-inflammatory markers, including TNFα, IL6, IL1ß, ICAM, and COX2. Furthermore, in OA chondrocytes, SP treatment leads to a reduction in the gene expression of crucial chondrogenic and anabolic markers such as SOX9, ACAN, ITGA11, COL9A1, and COL2A1.

Effects on Chondrocyte Viability, Proliferation, and Apoptosis

The full Substance P peptide has been observed to dose-dependently increase the proliferation of murine costal chondrocytes through the neurokinin-1 (NK-1) receptor. However, in the context of OA, SP has been shown to reduce the viability of chondrocytes on the first day of culture and to promote both apoptosis and senescence. Conversely, SP appears to have minimal effects on the proliferation and viability of healthy, non-OA chondrocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of **Substance P (7-11)** and the full Substance P peptide on chondrocytes.

Table 1: Effects of Substance P (7-11) on Bovine Articular Chondrocytes



Parameter	Substance P (7-11) Concentration	Observed Effect	Reference
Prostaglandin E2 Production	> 1 µM	Increased	
Collagenase Production	> 1 µM	Increased	_
Intracellular Ca ²⁺ Concentration	10 μΜ	140 ± 30 nM increase	_

Table 2: Effects of Substance P on Human Osteoarthritic (OA) vs. Healthy Chondrocytes

Parameter	Cell Type	Substance P Concentration	Observed Effect	Reference
Gene Expression (SOX9, ACAN, ITGA11, COL9A1, COL2A1)	OA Chondrocytes	10 ⁻⁸ M or 10 ⁻¹⁰ M	Decreased	
Gene Expression (Pro- inflammatory markers)	OA Chondrocytes	10 ⁻⁸ M or 10 ⁻¹⁰ M	Increased	_
Viability	OA Chondrocytes	10 ⁻⁸ M or 10 ⁻¹⁰ M	Reduced at Day 1	_
Apoptosis & Senescence	OA Chondrocytes	Not specified	Promoted	_
General Effects	Healthy Chondrocytes	Not specified	Minimal effects observed	

Signaling Pathways

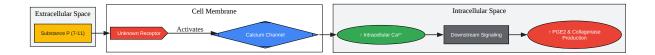


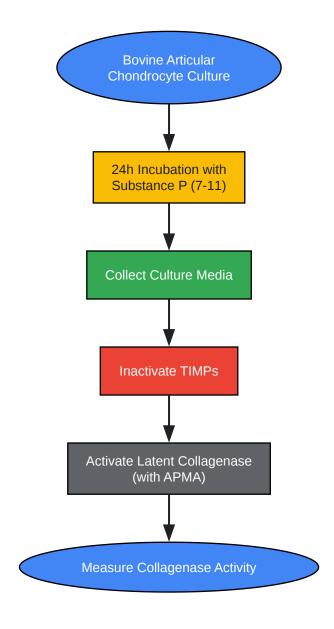
The biological effects of **Substance P (7-11)** on chondrocytes are initiated by its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades.

Calcium Signaling

A primary and immediate effect of SP-(7-11) on bovine articular chondrocytes is the elevation of intracellular calcium levels. This response is specific to the (7-11) fragment, as intact SP and other fragments do not induce a similar calcium influx. The increase in intracellular calcium is a critical event that likely triggers downstream signaling pathways responsible for the observed increases in PGE2 and collagenase production.







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- To cite this document: BenchChem. [physiological effects of Substance P (7-11) on chondrocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549626#physiological-effects-of-substance-p-7-11on-chondrocytes]

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